molecular formula C11H10BrNO5 B5244107 5-Bromo-2-(3-carboxypropanoylamino)benzoic acid

5-Bromo-2-(3-carboxypropanoylamino)benzoic acid

Cat. No.: B5244107
M. Wt: 316.10 g/mol
InChI Key: YURWGCKGQQAOET-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-carboxypropanoylamino)benzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a 3-carboxypropanoylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-carboxypropanoylamino)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-carboxypropanoylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amide Coupling: EDCI and a base such as triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

    Substitution: Formation of derivatives with different substituents at the 5-position.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 5-bromo-2-(3-hydroxypropanoylamino)benzoic acid.

Scientific Research Applications

5-Bromo-2-(3-carboxypropanoylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-carboxypropanoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-carboxypropanoylamino)benzoic acid is unique due to the presence of both the bromine atom and the 3-carboxypropanoylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(3-carboxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO5/c12-6-1-2-8(7(5-6)11(17)18)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURWGCKGQQAOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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